
(3-Fluoro-4-(octyloxy)phenyl)boronic acid
概要
説明
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is a boronic acid derivative characterized by the presence of a fluorine atom and an octyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-hydroxybenzene, is brominated to introduce a bromine atom at the para position relative to the hydroxyl group.
Alkylation: The brominated intermediate undergoes alkylation with octyl bromide to form 3-fluoro-4-(octyloxy)bromobenzene.
Borylation: The final step involves the borylation of the alkylated intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield boronic acid, [3-fluoro-4-(octyloxy)phenyl]-.
Industrial Production Methods
Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid can yield the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
科学的研究の応用
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, leading to inhibition of its activity.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the fluorine and octyloxy substituents.
4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the octyloxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluorine atom and octyloxy group.
Uniqueness
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is unique due to the presence of both a fluorine atom and an octyloxy group, which can influence its reactivity and interactions in chemical and biological systems. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic environments, making it a valuable tool in various applications.
特性
CAS番号 |
123598-51-6 |
|---|---|
分子式 |
C14H22BFO3 |
分子量 |
268.13 g/mol |
IUPAC名 |
(3-fluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11,17-18H,2-7,10H2,1H3 |
InChIキー |
JPSMNWCMLLSLNL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OCCCCCCCC)F)(O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
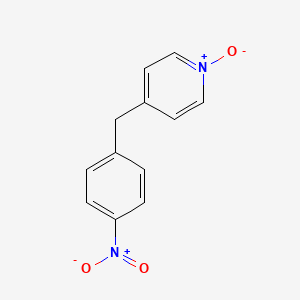
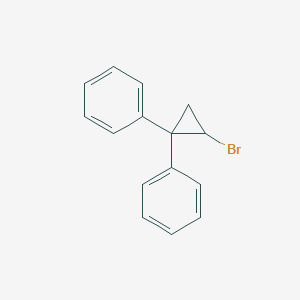
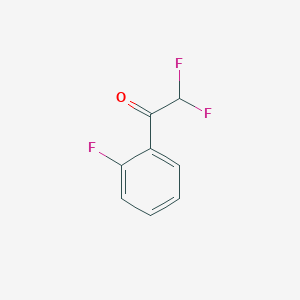
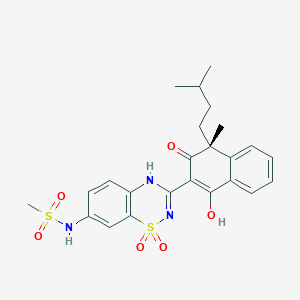
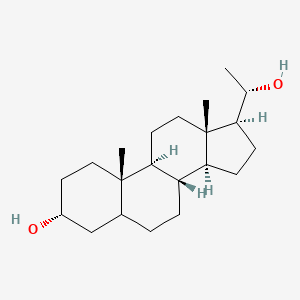

![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)
![5-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8772467.png)
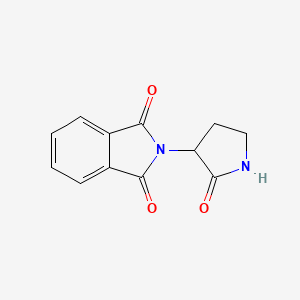
![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)


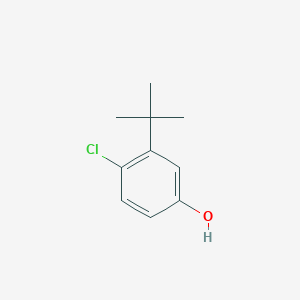
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B8772502.png)
